molecular formula C14H18N2O4 B1677826 Oxadixyl CAS No. 77732-09-3

Oxadixyl

Cat. No.: B1677826
CAS No.: 77732-09-3
M. Wt: 278.3 g/mol
InChI Key: UWVQIROCRJWDKL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxadixyl is a systemic fungicide that primarily targets oomycete pathogens . These pathogens, which include species of Plasmopara, Phytophthora, Peronospora, and Pseudoperonospora, are major plant pathogens .

Mode of Action

This compound disrupts the fungal nucleic acid synthesis process by inhibiting RNA polymerase I . This inhibition prevents the pathogen from synthesizing the necessary RNA for its growth and reproduction, thereby controlling the spread of the disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RNA synthesis pathway. By inhibiting RNA polymerase I, this compound disrupts the transcription process, preventing the synthesis of RNA from DNA . This inhibition affects the downstream processes that rely on RNA, such as protein synthesis, ultimately leading to the death of the pathogen .

Pharmacokinetics

It’s known that this compound has a high leachability, indicating that it can be easily absorbed and distributed in the environment .

Result of Action

The result of this compound’s action is the effective control of oomycete diseases. By inhibiting RNA polymerase I, this compound prevents the growth and reproduction of the pathogen, thereby stopping the spread of the disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dissipation of this compound was found to be different under greenhouse and open field conditions . Furthermore, the physical-chemical properties of this compound and cymoxanil, another fungicide, were found to be correlated with their different dissipation rates .

Biochemical Analysis

Biochemical Properties

Oxadixyl is known to disrupt fungal nucleic acid synthesis, specifically RNA polymerase 1 This indicates that it interacts with enzymes involved in nucleic acid synthesis

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a fungicide. It disrupts the normal functioning of fungal cells, particularly those causing downy mildew and late blights

Molecular Mechanism

This compound exerts its effects at the molecular level by disrupting fungal nucleic acid synthesis It likely binds to certain biomolecules, possibly enzymes involved in nucleic acid synthesis, leading to enzyme inhibition

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVQIROCRJWDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032631
Record name Oxadixyl
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index] Colorless crystalline solid; [Dr. Ehrenstorfer GmbH MSDS]
Record name Oxadixyl
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Vapor Pressure

0.00000002 [mmHg]
Record name Oxadixyl
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CAS No.

77732-09-3
Record name Oxadixyl
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Record name Oxadixyl [BSI:ISO]
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Record name Oxadixyl
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Record name OXADIXYL
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Synthesis routes and methods I

Procedure details

236.1 g (0.75 mol) 2-Chloroethyl 2-(methoxyacetyl)-2-(2,6-dimethylphenyl)-hydrazinecarboxylate, 375 ml xylene and 187 ml water are stirred with external cooling, while 82.5 ml (0.82 mol) of an aqueous solution of sodium hydroxide (containing ~0.4 g NaOH per ml) are added at a rate to maintain the internal temperature at approx. 20°. The mixture is stirred after completion of the addition for 1 hour at 20°, and for 2 hours at 0°. The solid is filtered off, washed with 150 ml water and dried to yield the title compound as a slightly coloured solid, m.p. 102°-103°.
Name
2-Chloroethyl 2-(methoxyacetyl)-2-(2,6-dimethylphenyl)-hydrazinecarboxylate
Quantity
236.1 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
82.5 mL
Type
reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
187 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

11.8 g (0.0375 mol) 2-Chloroethyl 2-(methoxyacetyl)-2-(2,6-dimethylphenyl)-hydrazinecarboxylate are added portion-wise to a suspension of 2.0 g sodium hydride (in form of about 55% by weight in mineral oil) in 100 ml absolute toluene at room temperature under a blanket of nitrogen. The reaction temperature rises gradually during this addition up to 40°. After the addition is complete the mixture is stirred during 30 minutes without cooling and afterwards cooled to 10°. The unreacted sodium hydride is then destroyed with ethanol, the obtained solution washed with water dried with MgSO4 and the solvent removed in vacuo to give the end title compound which is recrystallised from ethanol to yield the title compound as colourless crystals. m.p. 103°-104°.
Name
2-Chloroethyl 2-(methoxyacetyl)-2-(2,6-dimethylphenyl)-hydrazinecarboxylate
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
COCC(=O)N(NC(=O)OCCCl)c1c(C)cccc1C
Quantity
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Quantity
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reactant
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxadixyl
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Customer
Q & A

Q1: How does oxadixyl exert its fungicidal activity?

A1: this compound specifically targets Phytophthora infestans by inhibiting the synthesis of RNA within the fungus [, ]. While the exact mechanism remains unclear, research suggests it interferes with RNA polymerase activity, disrupting the production of essential proteins and ultimately leading to fungal cell death.

Q2: What are the visible effects of this compound on Phytophthora infestans at the cellular level?

A2: Electron microscopy studies reveal that this compound treatment causes significant ultrastructural changes in Phytophthora infestans [, ]. These include:

    Q3: What is the molecular formula and weight of this compound?

    A3: The molecular formula of this compound is C16H19NO5, and its molecular weight is 305.33 g/mol.

    Q4: Is this compound compatible with other fungicides?

    A4: Yes, this compound is often used in combination with other fungicides like mancozeb and cymoxanil [, , , , ]. These mixtures often exhibit synergistic effects, providing enhanced disease control compared to individual fungicides.

    Q5: What is known about the stability of this compound in different environments?

    A5: this compound exhibits varying stability depending on the environmental conditions:

    • Soil: this compound degradation in soil is relatively slow, with a half-life ranging from 10.5 to 80 days depending on factors like soil type, microbial activity, and amendments [, , , ].
    • Water: this compound can persist in water bodies, even years after its ban in certain regions []. Its presence in surface water highlights potential risks to aquatic ecosystems and human health.
    • Sunlight: this compound is susceptible to degradation by sunlight [].

    Q6: Has resistance to this compound been reported in Phytophthora infestans?

    A6: Yes, resistance to this compound has been detected in Phytophthora infestans populations globally [, , , , ]. The continuous and exclusive use of this compound can contribute to the selection and proliferation of resistant strains, leading to reduced efficacy in disease control.

    Q7: What are the potential environmental concerns associated with this compound use?

    A7: this compound’s presence in surface water and its potential to leach through soil profiles raise concerns regarding its impact on aquatic ecosystems [, ]. Additionally, its slow degradation in soil can lead to accumulation and potential long-term effects on soil health.

    Q8: What factors influence this compound degradation in the environment?

    A8: Several factors affect the degradation rate of this compound:

    • Microbial activity: Soil amendments like manure can enhance microbial activity, promoting faster degradation [].
    • Soil properties: Soil organic carbon and clay content positively correlate with this compound adsorption, influencing its degradation rate and leaching potential [].
    • Environmental factors: Sunlight exposure can degrade this compound, while heavy metal contamination can inhibit its breakdown [, ].

    Q9: What analytical methods are used to detect and quantify this compound?

    A9: Various analytical techniques are employed for this compound detection and quantification, including:

    • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with tandem mass spectrometry (LC-MS/MS), allows for sensitive and specific detection of this compound residues in various matrices, including wine and soil [, ].
    • Gas Chromatography (GC): This method, often coupled with nitrogen-phosphorus detection, enables rapid and simultaneous determination of this compound and other fungicide residues in cucumbers [].
    • Bioassays: Sensitive bioassays using Phytophthora boehmeriae as a test organism have been developed to determine this compound concentrations in soil samples [].

    Q10: Are there alternative fungicides for controlling Phytophthora infestans ?

    A10: Yes, several fungicides are effective against Phytophthora infestans, including:

    • Metalaxyl: A phenylamide fungicide with a similar mode of action to this compound, but with reported resistance issues [, , , ].
    • Mancozeb: A contact fungicide often used in combination with this compound to enhance disease control and delay resistance development [, , , , ].
    • Cymoxanil: Another contact fungicide frequently used in mixtures with this compound, offering synergistic effects [, , , , ].
    • Dimethomorph: A systemic fungicide with a different mode of action than phenylamides, offering an alternative for managing resistant strains [, , ].
    • Fosetyl-Al and Phosphorous Acid: Systemic fungicides providing effective control against downy mildew in various crops, including broccoli [].

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